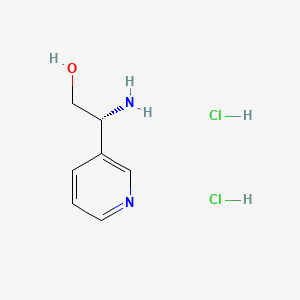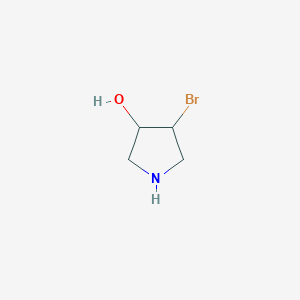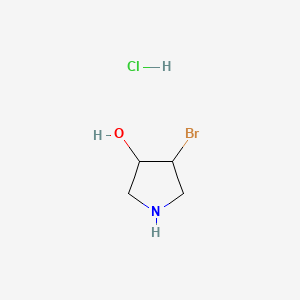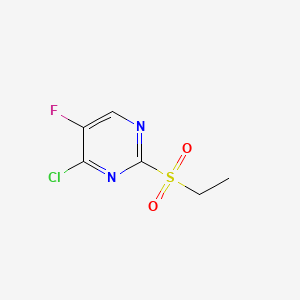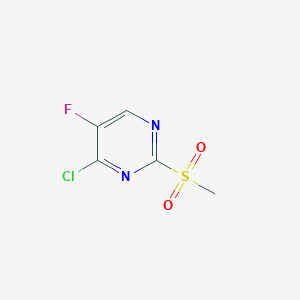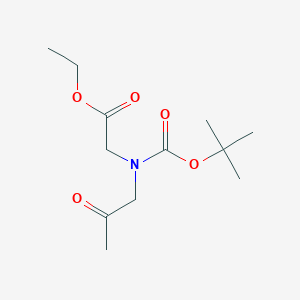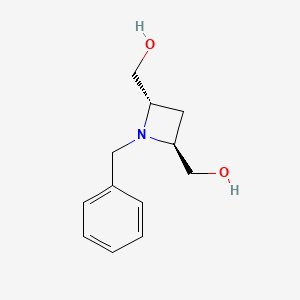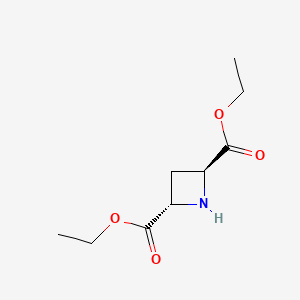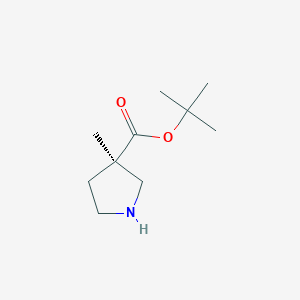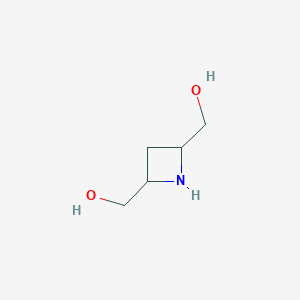
Azetidine-2,4-diyldimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine-2,4-diyldimethanol is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is an analogue of cyclobutane, with the nitrogen atom embedded in the ring, which imparts unique chemical properties driven by ring strain. Azetidines, including this compound, have garnered significant interest in organic synthesis and medicinal chemistry due to their stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azetidine-2,4-diyldimethanol can be synthesized through various methods, including [2+2] cycloaddition reactions, metalated azetidines, and practical C(sp3)–H functionalization . One common synthetic route involves the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of metal catalysts and optimized reaction conditions are crucial for efficient production. The development of new cycloaddition reactions and functionalization techniques has further enhanced the industrial synthesis of azetidines .
Chemical Reactions Analysis
Types of Reactions
Azetidine-2,4-diyldimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The ring strain in azetidines facilitates these reactions, making them highly reactive under appropriate conditions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, lithium amides for substitution, and various metal catalysts for cycloaddition reactions . The reaction conditions often involve mild temperatures and pressures to maintain the integrity of the azetidine ring .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield azetidine-2-carboxylic acid derivatives, while substitution reactions can produce functionalized azetidines with diverse chemical properties .
Scientific Research Applications
Azetidine-2,4-diyldimethanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Azetidine-2,4-diyldimethanol involves its ability to undergo ring-opening reactions, driven by the ring strain inherent in the four-membered structure . This ring strain facilitates interactions with various molecular targets, including enzymes and receptors, leading to its bioactive properties. The compound’s reactivity is also influenced by the presence of the nitrogen atom, which can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness of Azetidine-2,4-diyldimethanol
This compound is unique due to its balanced ring strain, which provides both stability and reactivity. This makes it more stable than aziridines but more reactive than pyrrolidines, offering a versatile platform for chemical modifications and applications in various fields .
Properties
IUPAC Name |
[4-(hydroxymethyl)azetidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-2-4-1-5(3-8)6-4/h4-8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXDNESKZYUPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
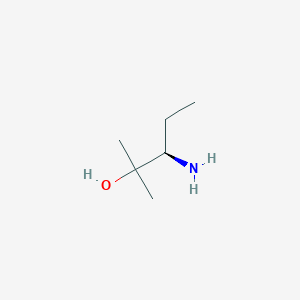
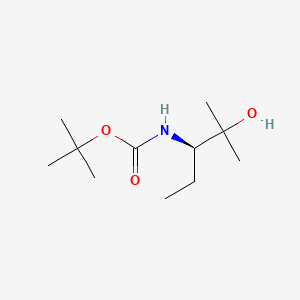
![tert-butyl N-[5-fluoro-6-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B8184242.png)
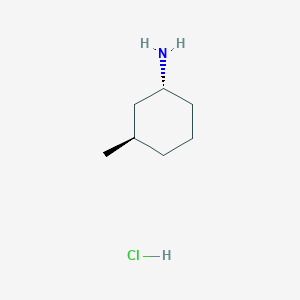
![1,2,3,4-Tetrahydropyrrolo[3,4-b]indole;hydrochloride](/img/structure/B8184254.png)
